molecular formula C24H24N6O4S B2700792 N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852153-58-3

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2700792
CAS RN: 852153-58-3
M. Wt: 492.55
InChI Key: XHNFKOGNRGEIMM-UHFFFAOYSA-N
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Description

“N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal Structures and Molecular Conformation

The investigation of crystal structures and molecular conformation of compounds structurally related to N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide reveals insights into their chemical behavior. For example, studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown that these compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the folded conformation (Subasri et al., 2016). This structural insight is critical for understanding the molecular interactions and reactivity of similar compounds.

Dual Inhibitory Activities

Certain compounds structurally related to N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, classical and nonclassical antifolates based on the pyrimidine scaffold have demonstrated potent dual inhibitory activities against human TS and DHFR, indicating the potential of these compounds for therapeutic applications in cancer treatment (Gangjee et al., 2008).

Antimicrobial and Antitumor Activities

The synthesis of novel heterocyclic compounds derived from related scaffolds has led to the identification of compounds with promising biological activities. For example, certain benzodifuranyl and thiazolopyrimidines have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020). Moreover, other studies have focused on designing and synthesizing thiopyrimidine-glucuronide compounds with promising biological activities, highlighting the versatility of the pyrimidine scaffold in drug discovery (Wanare, 2022).

properties

IUPAC Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-2-34-19-10-8-18(9-11-19)30-20(12-17-13-21(31)27-23(33)26-17)28-29-24(30)35-15-22(32)25-14-16-6-4-3-5-7-16/h3-11,13H,2,12,14-15H2,1H3,(H,25,32)(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFKOGNRGEIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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